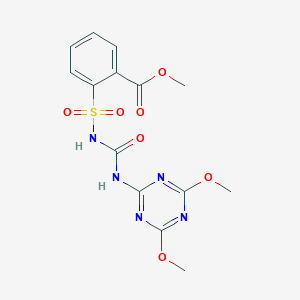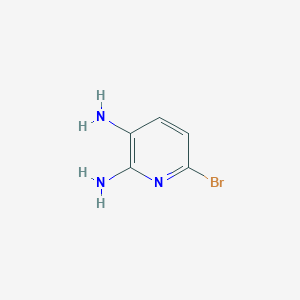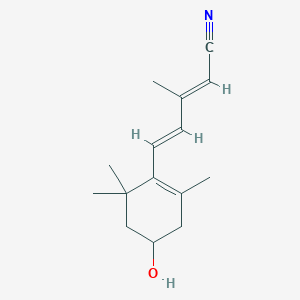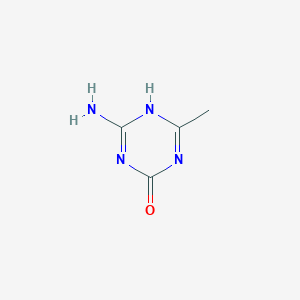![molecular formula C19H27N5O3 B144119 6-[3-[4-(2-Hydroxyphenyl)piperazinyl]propylamino]-1,3-dimethyluracil CAS No. 91453-03-1](/img/structure/B144119.png)
6-[3-[4-(2-Hydroxyphenyl)piperazinyl]propylamino]-1,3-dimethyluracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[3-[4-(2-Hydroxyphenyl)piperazinyl]propylamino]-1,3-dimethyluracil, also known as 6-DMP, is a synthetic compound that has been studied for its potential use in a variety of scientific research applications. It has been used as a model compound to study the mechanism of action of drugs, as well as to study the biochemical and physiological effects of drugs and other compounds. In addition, 6-DMP has been used to study the advantages and limitations of laboratory experiments.
Scientific Research Applications
Metabolism and Identification
6-[3-[4-(2-Hydroxyphenyl)piperazinyl]propylamino]-1,3-dimethyluracil, known as a metabolite of the antihypertensive drug urapidil, has been studied for its biotransformation in various species including mice, rats, dogs, and humans. High-performance liquid chromatographic and mass spectrometric techniques were utilized to identify biotransformation products in urine, which include the para-hydroxylated product, the O-demethylated compound, and the uracil-N-dealkylated compound, highlighting the drug's metabolic pathways across different species (Sturm & Zech, 1984).
Synthesis and Physico-Chemical Properties
The synthesis and physico-chemical properties of urapidil have been documented, demonstrating the substance's good absorption and uniform distribution in organisms. This research provides insights into the drug's potential applications and its interaction within biological systems, supporting its use in therapeutic interventions (Klemm, Prüsse, & Krüger, 1977).
Cardiovascular Effects
Urapidil's impact on the cardiovascular system has been explored, particularly its influence on transmembrane action potentials of mammalian myocardium. Studies indicate that urapidil can significantly affect the excitation processes of myocardial cells in a dose-related manner, suggesting potential applications in managing cardiac arrhythmias and other cardiovascular conditions (Gülch, Mohrmann, & Schultheiss, 1986).
Hypertension Management during Surgery
The efficacy of urapidil in controlling hypertension during cardiopulmonary bypass surgery has been investigated, indicating its potential as a vasodilating agent in surgical settings. This research underscores urapidil's role in managing perioperative hypertension, contributing to safer surgical outcomes (Göb, Barankay, & Richter, 1981).
Antihypertensive Mechanism
Investigations into urapidil's antihypertensive mechanism have shed light on its action on α-adrenoceptors in the rat vas deferens. This research elucidates the drug's complex interaction with pre- and postsynaptic α-adrenoceptors, contributing to our understanding of its therapeutic effects in hypertension management (Eltze, 1979).
Mechanism of Action
Target of Action
O-Desmethyl Urapidil, also known as 6-[3-[4-(2-Hydroxyphenyl)piperazinyl]propylamino]-1,3-dimethyluracil, primarily targets α1-adrenoceptors and 5-HT1A receptors . These receptors play a crucial role in the regulation of blood pressure and heart rate.
Mode of Action
O-Desmethyl Urapidil acts as an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist . As an antagonist, it blocks the α1-adrenoceptors, reducing the effects of norepinephrine and leading to vasodilation. As an agonist, it stimulates 5-HT1A receptors, which can lead to a decrease in blood pressure .
Biochemical Pathways
Its parent compound, urapidil, is known to influence theserotonergic system and the adrenergic system . By blocking α1-adrenoceptors and stimulating 5-HT1A receptors, O-Desmethyl Urapidil likely affects these same pathways, leading to a decrease in blood pressure .
Pharmacokinetics
Its parent compound, urapidil, is known to be readily absorbed and subject to moderate first-pass metabolism . It is primarily eliminated as metabolites with much lower antihypertensive activity than the parent drug . The influences of age, renal and hepatic disease on the disposition of Urapidil have been reviewed .
Action Environment
The action, efficacy, and stability of O-Desmethyl Urapidil can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and elimination . Additionally, patient-specific factors such as age, renal function, and liver function can also impact the drug’s pharmacokinetics .
Properties
IUPAC Name |
6-[3-[4-(2-hydroxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3/c1-21-17(14-18(26)22(2)19(21)27)20-8-5-9-23-10-12-24(13-11-23)15-6-3-4-7-16(15)25/h3-4,6-7,14,20,25H,5,8-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAZNTLYYQIDMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
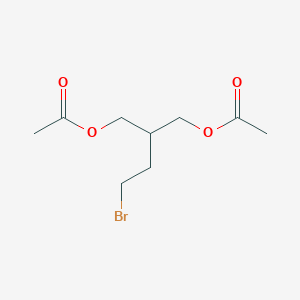


![2-[N-Cyclohexylamino]ethane sulfonic acid](/img/structure/B144046.png)
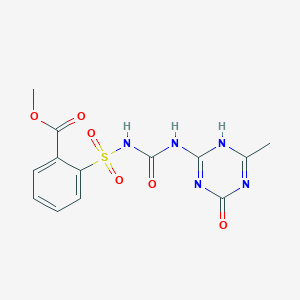

![1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B144050.png)

